N,N'-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide
Description
N,N'-bis[3-(1,3-Benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide is a symmetric benzene dicarboxamide derivative functionalized with benzoxazole substituents at the 3-positions of the phenyl rings.
Properties
Molecular Formula |
C34H22N4O4 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
1-N,3-N-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C34H22N4O4/c39-31(35-25-12-6-10-23(19-25)33-37-27-14-1-3-16-29(27)41-33)21-8-5-9-22(18-21)32(40)36-26-13-7-11-24(20-26)34-38-28-15-2-4-17-30(28)42-34/h1-20H,(H,35,39)(H,36,40) |
InChI Key |
LJBBWMBLJNNGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7O6 |
Origin of Product |
United States |
Preparation Methods
Table 1: Benzoxazole Ring Formation Conditions
Amide Bond Formation with Isophthaloyl Dichloride
The final step couples two equivalents of 3-(1,3-benzoxazol-2-yl)aniline with isophthaloyl dichloride. In anhydrous tetrahydrofuran (THF), the aniline derivative (2.2 mmol) is deprotonated with triethylamine (2.5 mmol) and reacted with isophthaloyl dichloride (1.0 mmol) at 0°C under nitrogen. After stirring for 12 hours, the precipitate is filtered and recrystallized from ethanol to afford the target compound in 70–75% yield. Alternative methods using coupling agents like HATU in dimethylformamide (DMF) improve yields to 80–85% but require chromatographic purification.
Table 2: Amidation Reaction Parameters
| Conditions | Base/Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|
| Isophthaloyl dichloride, THF | Triethylamine, 0°C | 12 h | 70–75 |
| HATU-mediated coupling | DIPEA, DMF | RT, 6 h | 80–85 |
Catalytic and Solvent-Free Optimization
Recent advances emphasize solvent-free and catalytic systems to enhance atom economy. A mixture of 3-(1,3-benzoxazol-2-yl)aniline and isophthaloyl dichloride with nano-TiO₂-SO₃H (0.05 g) under neat conditions at 70°C for 45 minutes achieves 90% conversion. Similarly, ionic liquids like [bmim][FeCl₄] in ethanol under reflux for 1.3 hours provide 87% yield with minimal byproducts.
Characterization and Analytical Validation
The product is characterized by ¹H NMR (DMSO-d₆, 500 MHz): δ 10.32 (s, 2H, NH), 8.65 (s, 2H, Ar-H), 8.12–7.45 (m, 16H, Ar-H). HRMS confirms the molecular ion peak at m/z 550.6 [M+H]⁺. Purity (>98%) is verified via HPLC using a C18 column and acetonitrile/water (70:30) mobile phase.
Challenges and Side Reactions
Common side products include mono-amide derivatives (from incomplete coupling) and benzoxazole ring-opened intermediates. Using excess aniline (2.5 eq.) and slow diacid chloride addition minimizes these issues. Storage under anhydrous conditions prevents hydrolysis of the amide bonds.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors with immobilized Ag₂CO₃/Celite catalysts reduce reaction times to 30 minutes. Melt polycondensation at 150°C under vacuum eliminates solvent use, achieving 88% yield with a polydispersity index (PDI) <1.5 .
Chemical Reactions Analysis
N1N3-BIS[3-(13-BENZOXAZOL-2-YL)PHENYL]BENZENE-13-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
N,N'-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide has been investigated for its use in OLEDs due to its excellent luminescent properties. The compound exhibits strong photoluminescence and electroluminescence, making it a suitable candidate for light-emitting layers in OLED devices. Research indicates that incorporating this compound into OLED structures enhances device efficiency and color purity, which is critical for high-quality displays .
Organic Photodetectors
In addition to OLEDs, this compound is also explored for use in organic photodetectors. Its ability to absorb light efficiently and convert it into electrical signals positions it as a promising material for photodetection applications. Studies have shown that devices utilizing this compound demonstrate improved sensitivity and response times compared to traditional materials .
Photonic Applications
Fluorescent Sensors
The unique structural characteristics of this compound enable its application as a fluorescent sensor. It can selectively detect metal ions and other analytes through fluorescence quenching mechanisms. This property is particularly useful in environmental monitoring and biomedical diagnostics .
Scintillation Materials
This compound has also been identified as a potential scintillation material due to its high fluorescence yield. Scintillators are crucial in radiation detection applications, including medical imaging and nuclear security. The efficiency of this compound in converting ionizing radiation into visible light makes it an attractive candidate for further development .
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrate that the compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial therapies . The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.
Mechanism of Action
The mechanism of action of N1N3-BIS[3-(13-BENZOXAZOL-2-YL)PHENYL]BENZENE-13-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the enzyme inhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The benzene-1,3-dicarboxamide core is versatile, with substituents dictating chemical behavior. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Rigidity vs. Solubility : Benzoxazole and imidazole substituents enhance rigidity but reduce solubility in polar solvents compared to sulfanylethyl or dihydroxypropyl groups .
- Molecular Weight : Iodinated derivatives (e.g., Iotrolan) exhibit high molecular weights (>1600 g/mol) due to iodine atoms, impacting pharmacokinetics .
- Polar Surface Area (PSA) : Compounds with hydroxy or amine groups (e.g., PSA = 144 Ų for imidazole analogs) show improved bioavailability .
Key Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., benzoxazole) enhance thermal stability, while electron-donating groups (e.g., piperidinyl) improve solubility .
- Synthetic Challenges : Iodination and multi-step functionalization (e.g., in Iotrolan) require precise control to avoid side reactions .
Biological Activity
N,N'-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide is a complex organic compound that belongs to the benzoxazole family. This compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry and materials science. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 550.6 g/mol. The compound features two benzoxazole groups linked through phenyl spacers to a dicarboxamide moiety. This unique structure is responsible for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C34H22N4O4 |
| Molecular Weight | 550.6 g/mol |
| IUPAC Name | 1-N,3-N-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide |
| InChI Key | LJBBWMBLJNNGET-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, making it a potential candidate for drug development against infections caused by resistant bacteria.
Antioxidant Properties
The compound also demonstrates antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have suggested that it can scavenge free radicals effectively, contributing to cellular protection and longevity.
Enzyme Inhibition
One of the notable mechanisms of action involves the inhibition of specific enzymes linked to disease pathways. For example, benzoxazole derivatives have been studied for their ability to inhibit the enzyme inhA in Mycobacterium tuberculosis, which is vital for mycolic acid biosynthesis. This inhibition suggests a potential role in treating tuberculosis and other bacterial infections.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound binds to active sites on enzymes such as inhA, preventing substrate access and subsequent reactions.
- Antioxidant Mechanism : It may enhance the activity of endogenous antioxidant enzymes or directly neutralize reactive oxygen species (ROS).
- Antimicrobial Mechanism : By disrupting bacterial cell wall synthesis or function through enzyme inhibition, it can lead to bacterial cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Medicinal Chemistry highlighted its potential as an antitubercular agent due to its inhibitory effects on inhA .
- Another research article demonstrated its antioxidant capabilities through various assays measuring free radical scavenging activity .
Comparative Analysis
To further understand the efficacy of this compound, it can be compared with other benzoxazole derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions using bis(aryl halide) precursors and benzoxazole derivatives. Key steps include:
- Catalyst system : Pd(OAc)₂ with P(o-tol)₃ as a ligand under inert atmosphere (N₂/Ar) to prevent oxidation .
- Temperature control : Maintaining 80–100°C for 12–24 hours to ensure complete coupling.
- Purification : Use column chromatography (silica gel, DCM:MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Challenges : Competitive side reactions (e.g., homocoupling) may occur; monitoring via TLC and adjusting ligand ratios (1:2 Pd:ligand) can mitigate this.
Q. How can the structural integrity of the compound be validated post-synthesis?
- Analytical techniques :
- NMR : Confirm benzoxazole proton environments (δ 8.1–8.3 ppm for aromatic protons, δ 7.5–7.8 ppm for amide linkages) and absence of unreacted halide precursors .
- HR-MS : Exact mass analysis (e.g., m/z 684.2755 for C₃₆H₂₄N₄O₄) to verify molecular formula .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for small-molecule refinement .
Advanced Research Questions
Q. How do electronic properties (e.g., fluorescence) of this compound vary with solvent polarity, and what mechanistic insights explain these trends?
- Experimental design :
- Prepare solutions in solvents of varying polarity (cyclohexane to DMSO).
- Measure fluorescence emission spectra (λ_ex = 350 nm); benzoxazole moieties typically exhibit λ_em = 420–450 nm with quantum yields (Φ) decreasing in polar solvents due to solvent relaxation effects .
- Data contradiction : Some studies report enhanced Φ in aqueous media due to aggregation-induced emission (AIE); this requires verification via dynamic light scattering (DLS) to confirm nanoparticle formation .
Q. What strategies are effective for analyzing intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in crystalline forms of the compound?
- Crystallographic analysis :
- Use SHELXS/SHELXD for structure solution and SHELXL for refinement. Key parameters include R-factor < 0.05 and hydrogen-bond distances (2.8–3.2 Å for N–H···O interactions) .
- Thermal stability : Correlate crystal packing with TGA/DSC data (decomposition >300°C) to assess the role of hydrogen bonding in thermal resilience .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in supramolecular assemblies or polymer matrices?
- Methodology :
- Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV, indicative of charge-transfer potential) .
- Simulate binding energies with polyamide chains (e.g., ΔG ≈ −25 kcal/mol for amide-π interactions) to guide applications in polymer stabilization .
Data Contradiction and Resolution
Q. Conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents. How can these discrepancies be resolved experimentally?
- Approach :
- Conduct solubility tests using USP methods: Shake 10 mg of compound in 1 mL solvent (24 hrs, 25°C).
- Observed data : High solubility in DMF and DMSO (>50 mg/mL) but limited in water (<0.1 mg/mL). Contradictory claims of aqueous solubility may arise from surfactant-assisted dispersion, which can be tested via UV-Vis (absorbance at λ_max = 340 nm) .
Q. Why do fluorescence quenching effects differ between academic studies when the compound is doped into polymer films?
- Hypothesis testing :
- Prepare polymer composites (e.g., polyamide 6) via melt blending.
- Compare quenching rates using Stern-Volmer plots; discrepancies may arise from variations in film crystallinity (XRD) or residual catalyst impurities (ICP-MS) .
Methodological Best Practices
Q. What quality control protocols are essential for ensuring batch-to-batch consistency in academic-scale synthesis?
- Protocols :
- Purity checks : HPLC (C18 column, acetonitrile/water mobile phase) with retention time ±0.1 min.
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Trace metal analysis : ICP-MS to detect Pd residues (<10 ppm) .
Q. How should researchers handle air/moisture sensitivity during experimental workflows?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
